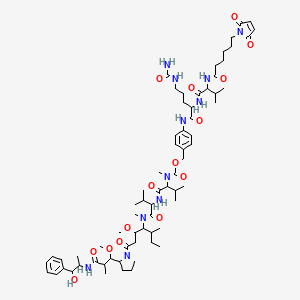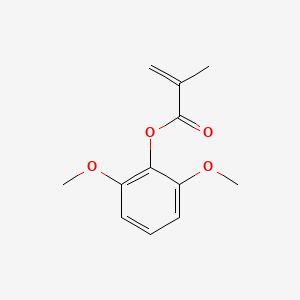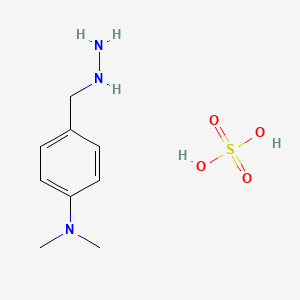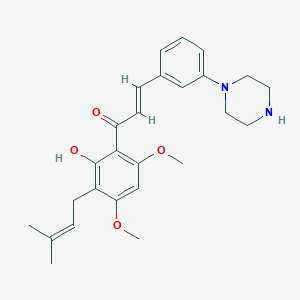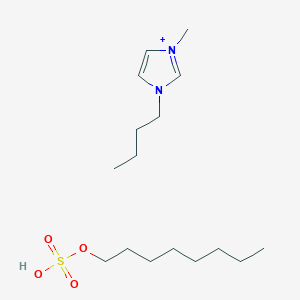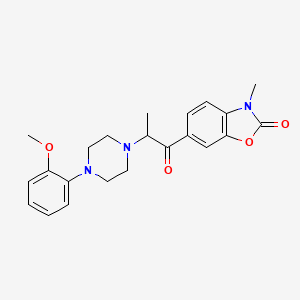
6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazolinone core, which is a bicyclic structure containing both benzene and oxazoline rings. The presence of a piperazine ring and a methoxyphenyl group further enhances its chemical versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone typically involves multiple steps:
Formation of the Benzoxazolinone Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazolinone ring.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production
Propiedades
Número CAS |
82608-09-1 |
|---|---|
Fórmula molecular |
C22H25N3O4 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H25N3O4/c1-15(21(26)16-8-9-17-20(14-16)29-22(27)23(17)2)24-10-12-25(13-11-24)18-6-4-5-7-19(18)28-3/h4-9,14-15H,10-13H2,1-3H3 |
Clave InChI |
SCBSKCDYMPWFHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



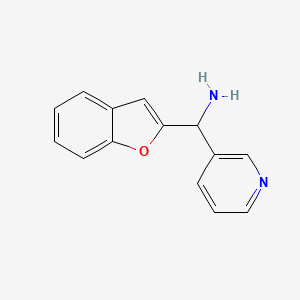
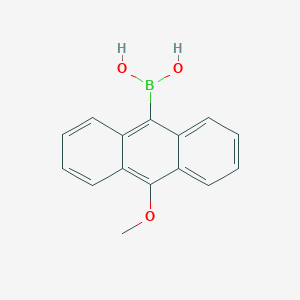
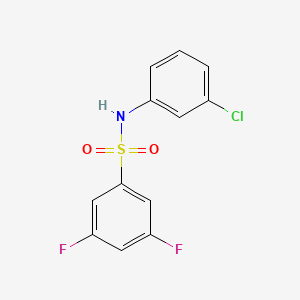

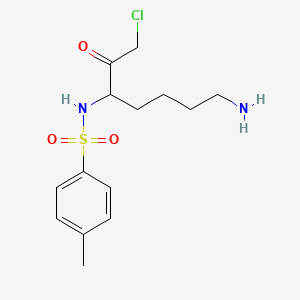
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
